(3,6-Dichloro-2-methoxyphenyl)boronic acid
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Overview
Description
(3,6-Dichloro-2-methoxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly noted for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of both chloro and methoxy substituents on the phenyl ring enhances its reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dichloro-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: (3,6-Dichloro-2-methoxyphenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aryl compounds.
Scientific Research Applications
(3,6-Dichloro-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3,6-Dichloro-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the active palladium species.
Comparison with Similar Compounds
- (2,6-Dichloro-3-methoxyphenyl)boronic acid
- (3-Methoxyphenyl)boronic acid
- (2-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
Comparison: (3,6-Dichloro-2-methoxyphenyl)boronic acid is unique due to the specific positioning of its chloro and methoxy groups, which influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it offers distinct advantages in certain cross-coupling reactions and can be selectively functionalized at multiple positions on the aromatic ring .
Properties
CAS No. |
919355-31-0 |
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Molecular Formula |
C7H7BCl2O3 |
Molecular Weight |
220.84 g/mol |
IUPAC Name |
(3,6-dichloro-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,11-12H,1H3 |
InChI Key |
KNKVQNYPANWLOS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)Cl)Cl)(O)O |
Origin of Product |
United States |
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